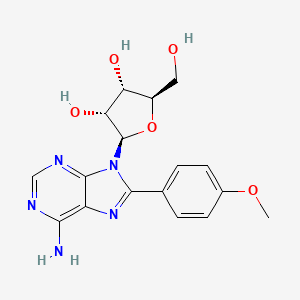
4-Nitro-N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction is carried out in boiling ethanol, leading to the formation of the thiadiazole ring . The general reaction scheme can be represented as follows:
Starting Materials: Hydrazonoyl halides and thioamides.
Reaction Conditions: Boiling ethanol with triethylamine as a base.
Product: 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-amino-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
Thioamides: Compounds with a sulfur atom in the amide group, known for their antimicrobial properties.
Hydrazonoyl Halides: Precursors used in the synthesis of thiadiazoles.
Uniqueness
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
CAS No. |
88873-52-3 |
|---|---|
Molecular Formula |
C9H6N4O3S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6N4O3S2/c14-7(10-8-11-12-9(17)18-8)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,17)(H,10,11,14) |
InChI Key |
IUMWJEARCONOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





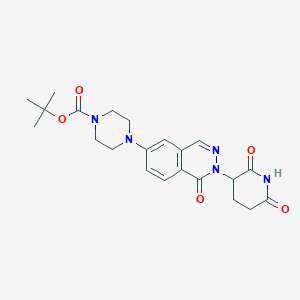
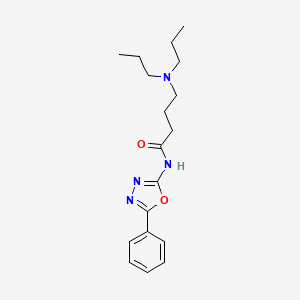

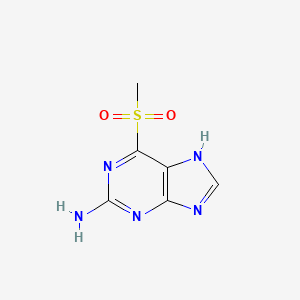
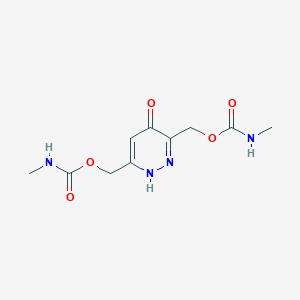



![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
